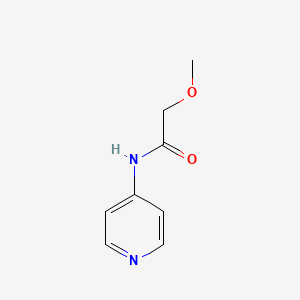

2-methoxy-N-(pyridin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-8(11)10-7-2-4-9-5-3-7/h2-5H,6H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBCYSLUYSPZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy N Pyridin 4 Yl Acetamide

Established Synthetic Pathways to 2-methoxy-N-(pyridin-4-yl)acetamide

The synthesis of N-aryl and N-heteroaryl amides, including 2-methoxy-N-(pyridin-4-yl)acetamide, is a cornerstone of organic and medicinal chemistry. These motifs are present in a wide array of pharmaceuticals and biologically active compounds.

Acid-Mediated Synthesis Approaches

A common and established method for the formation of acetamides is the acylation of an amine with an acetylating agent, often in the presence of an acid or base catalyst. For the synthesis of N-(pyridin-4-yl)acetamide derivatives, a typical approach involves the reaction of 4-aminopyridine (B3432731) with an appropriate acetylating agent. For instance, the synthesis of N-(4-methylpyridin-2-yl)acetamide is achieved by warming 2-amino-4-methylpyridine (B118599) in acetic anhydride. A similar principle can be applied to the synthesis of 2-methoxy-N-(pyridin-4-yl)acetamide, where 4-aminopyridine would be reacted with 2-methoxyacetyl chloride or a related activated derivative of 2-methoxyacetic acid.

The reaction mechanism generally involves the nucleophilic attack of the pyridine (B92270) nitrogen or the exocyclic amine on the electrophilic carbonyl carbon of the acetylating agent. The use of an acid catalyst can protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the reaction.

Adaptation of Multicomponent Reaction (MCR) Strategies for Acetamide (B32628) Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient alternative to traditional stepwise synthesis. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of complex acetamide derivatives. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

For the synthesis of 2-methoxy-N-(pyridin-4-yl)acetamide, a hypothetical Ugi-type reaction could involve pyridine-4-carbaldehyde, an appropriate amine, 2-methoxyacetic acid, and a suitable isocyanide. While direct synthesis of the target compound via a standard Ugi reaction might be challenging, the versatility of MCRs allows for the generation of diverse libraries of related acetamide structures. nih.gov

Precursor Design and Optimization in the Synthesis of 2-methoxy-N-(pyridin-4-yl)acetamide

The selection and design of precursors are critical for an efficient synthesis. The primary precursors for 2-methoxy-N-(pyridin-4-yl)acetamide are a 4-aminopyridine derivative and a source of the 2-methoxyacetyl group.

Key considerations in precursor design include:

Activation of the Carboxylic Acid: 2-methoxyacetic acid itself is not reactive enough for direct amidation under mild conditions. Therefore, it is typically converted into a more reactive derivative, such as an acid chloride (2-methoxyacetyl chloride), an anhydride, or an active ester.

Protecting Groups: In some cases, protecting groups may be necessary to prevent side reactions, although for the synthesis of this specific compound, it is generally not required.

Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often used. rsc.org

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

| 4-Aminopyridine | Provides the pyridin-4-ylamino core |

| 2-Methoxyacetic acid | Source of the 2-methoxyacetyl group |

| Acetylating Agents (e.g., 2-methoxyacetyl chloride) | Activated form of 2-methoxyacetic acid |

| Coupling Reagents (e.g., DCC, EDCI) | Facilitate amide bond formation |

| Base (e.g., Triethylamine, Pyridine) | Neutralizes acid byproducts |

| Solvent (e.g., DCM, THF) | Provides the reaction medium |

Exploring Alternative Synthetic Routes and Reaction Conditions

Beyond the standard acid-mediated and MCR approaches, other synthetic strategies can be envisioned for 2-methoxy-N-(pyridin-4-yl)acetamide.

Enzyme-Catalyzed Synthesis: The use of enzymes, such as lipases, as catalysts for amidation reactions is a growing area of interest in green chemistry. This approach can offer high selectivity and operate under mild conditions.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, such as temperature and mixing, leading to higher yields and purity. This technology is particularly advantageous for large-scale production. unibo.it

Atom Economy and Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. unibo.itnih.gov Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. primescholars.comchemrxiv.org It measures the proportion of reactant atoms that are incorporated into the desired product.

For the synthesis of 2-methoxy-N-(pyridin-4-yl)acetamide, a high atom economy is achieved when the formation of byproducts is minimized. For example, a direct amidation reaction between 4-aminopyridine and 2-methoxyacetic acid would have a high atom economy, with water being the only byproduct. However, this reaction often requires harsh conditions.

The use of coupling reagents, while effective, generally lowers the atom economy as the reagent itself is converted into a stoichiometric byproduct.

Table 2: Comparison of Synthetic Methods based on Green Chemistry Principles

| Synthetic Method | Advantages | Disadvantages |

| Acid Chloride Method | High reactivity, good yields | Generates HCl byproduct, lower atom economy |

| Coupling Reagent Method | Mild reaction conditions, high yields | Generates stoichiometric byproducts, lower atom economy |

| Multicomponent Reactions | High efficiency, molecular diversity | May require complex optimization |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally benign | Enzyme cost and stability can be a concern |

The development of greener synthetic processes is a continuous effort in the pharmaceutical and chemical industries. unibo.itsphinxsai.com This includes the use of safer solvents, minimizing waste, and designing more energy-efficient processes. researchgate.netcsic.es

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy N Pyridin 4 Yl Acetamide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and intermolecular interactions within 2-methoxy-N-(pyridin-4-yl)acetamide.

Analysis of Amide Carbonyl Vibrations and Hydrogen Bonding Networks

The amide functional group is a cornerstone of the molecular structure of 2-methoxy-N-(pyridin-4-yl)acetamide, and its vibrational characteristics are particularly informative. The carbonyl (C=O) stretching vibration, typically a strong band in the FT-IR spectrum, is sensitive to its local environment. In related N-arylacetamides, this band, often referred to as the Amide I band, appears in the region of 1650-1700 cm⁻¹. For instance, in N-(pyridin-2-yl)acetamide, a strong C=O stretching vibration is observed around 1670-1690 cm⁻¹. The precise frequency is influenced by factors such as hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another can lead to a lowering of the C=O stretching frequency compared to the gas phase or dilute solutions. The N-H stretching vibration itself, expected in the range of 3200-3400 cm⁻¹, also provides evidence of hydrogen bonding, often appearing as a broad band in this region.

Pyridine (B92270) Ring Vibrational Modes and Substituent Effects

The pyridine ring exhibits a set of characteristic vibrational modes. The C-C and C-N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. For a 4-substituted pyridine, the ring stretching modes are expected to be sensitive to the electronic nature of the substituent. The acetamido group, being electron-withdrawing, influences the electron density distribution within the pyridine ring, causing shifts in these vibrational frequencies. In comparison to unsubstituted pyridine, these bands may show altered intensities and positions. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed in the Raman spectrum as a strong, sharp band around 990-1030 cm⁻¹. The out-of-plane C-H bending vibrations of the pyridine ring are typically found in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern.

Methoxy (B1213986) Group Spectral Signatures and Conformations

The methoxy (-OCH₃) group introduces its own distinct spectral features. The C-H stretching vibrations of the methyl group are expected to appear in the 2850-2960 cm⁻¹ range. More diagnostically, the C-O stretching vibration of the methoxy group typically gives rise to a strong band in the FT-IR spectrum, usually in the 1000-1100 cm⁻¹ region for aryl ethers. The conformation of the methoxy group relative to the rest of the molecule can influence the exact position and shape of this band.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amide | C=O Stretch (Amide I) | 1650 - 1700 | Position influenced by hydrogen bonding. |

| Amide | N-H Stretch | 3200 - 3400 | Often broadened by hydrogen bonding. |

| Pyridine Ring | C-C/C-N Stretch | 1400 - 1600 | Sensitive to substituent effects. |

| Pyridine Ring | Ring Breathing | 990 - 1030 | Typically strong and sharp in Raman. |

| Methoxy Group | C-H Stretch | 2850 - 2960 | |

| Methoxy Group | C-O Stretch | 1000 - 1100 | Strong in FT-IR. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-methoxy-N-(pyridin-4-yl)acetamide is expected to show distinct signals for each type of proton in the molecule. The amide proton (N-H) is anticipated to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm, with its exact chemical shift and broadness being dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

The protons of the 4-substituted pyridine ring will exhibit a characteristic AA'BB' or a simple AX coupling pattern. The protons ortho to the nitrogen atom (at positions 2 and 6) are expected to be the most deshielded and will likely appear as a doublet in the range of δ 8.2-8.5 ppm. The protons meta to the nitrogen (at positions 3 and 5) will appear as another doublet at a slightly upfield region, around δ 7.5-7.8 ppm. The coupling constant between these adjacent protons is typically in the range of 5-6 Hz.

The methylene (B1212753) protons (-CH₂-) of the acetamido group are expected to resonate as a singlet around δ 4.0-4.5 ppm. The protons of the methoxy group (-OCH₃) will also appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| Amide (N-H) | 8.0 - 10.0 | broad singlet | - |

| Pyridine (H-2, H-6) | 8.2 - 8.5 | doublet | 5 - 6 |

| Pyridine (H-3, H-5) | 7.5 - 7.8 | doublet | 5 - 6 |

| Methylene (-CH₂-) | 4.0 - 4.5 | singlet | - |

| Methoxy (-OCH₃) | 3.8 - 4.0 | singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 168-172 ppm.

The carbons of the pyridine ring will have distinct chemical shifts. The carbon atom attached to the nitrogen (C-4) is expected to be significantly deshielded, appearing around δ 148-152 ppm. The carbons ortho to the nitrogen (C-2, C-6) are also deshielded and are expected to resonate in the region of δ 140-145 ppm. The carbons meta to the nitrogen (C-3, C-5) will be found further upfield, around δ 110-115 ppm.

The methylene carbon (-CH₂-) of the acetamido group is expected to appear in the range of δ 40-45 ppm. The methoxy carbon (-OCH₃) will likely resonate in the region of δ 55-60 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Pyridine (C-4) | 148 - 152 |

| Pyridine (C-2, C-6) | 140 - 145 |

| Pyridine (C-3, C-5) | 110 - 115 |

| Methylene (-CH₂-) | 40 - 45 |

| Methoxy (-OCH₃) | 55 - 60 |

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to elucidate the connectivity within the 2-methoxy-N-(pyridin-4-yl)acetamide molecule, a suite of advanced 2D NMR experiments would be employed. These techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond correlation information that is critical for detailed structural assignment. researchgate.netnist.govchemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-methoxy-N-(pyridin-4-yl)acetamide, COSY is expected to show correlations between the adjacent protons on the pyridine ring. Specifically, a cross-peak would be anticipated between the protons at the 3 and 5-positions and the protons at the 2 and 6-positions of the pyridin-4-yl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It is invaluable for assigning the carbon signals based on their attached protons. chemicalbook.com For instance, the methoxy protons would show a correlation to the methoxy carbon, and each proton on the pyridine ring would correlate to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). chemicalbook.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key expected HMBC correlations for 2-methoxy-N-(pyridin-4-yl)acetamide would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon and the carbon atom at the 4-position of the pyridine ring.

The methylene protons of the acetamide (B32628) group showing correlations to the carbonyl carbon and the methoxy carbon.

The methoxy protons showing a correlation to the methylene carbon of the acetamide group.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Pyridyl H (ortho to N) | Pyridyl H (meta to N) | C (ortho to N) | C (meta to N), C (para to N), Carbonyl C |

| Pyridyl H (meta to N) | Pyridyl H (ortho to N) | C (meta to N) | C (ortho to N), C (ipso-NH) |

| Amide NH | - | - | Carbonyl C, Pyridyl C4 |

| Methylene CH₂ | - | Methylene C | Carbonyl C, Methoxy C |

| Methoxy OCH₃ | - | Methoxy C | Methylene C |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. bldpharm.com For 2-methoxy-N-(pyridin-4-yl)acetamide, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₉H₁₁N₃O₂).

The fragmentation of the molecular ion under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow predictable pathways based on the functional groups present. boronmolecular.com Key fragmentation patterns would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the methoxymethyl radical (•CH₂OCH₃) or the pyridin-4-ylamino radical.

Cleavage of the amide bond , resulting in the formation of the pyridin-4-ylaminium ion and the 2-methoxyacetyl radical, or vice versa.

Loss of neutral molecules , such as ketene (B1206846) (CH₂=C=O) or formaldehyde (B43269) (CH₂O) from the methoxyacetyl moiety.

Fragmentation of the pyridine ring , which can undergo characteristic ring-opening and rearrangement pathways.

A table summarizing potential major fragments is provided below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| [M]+• | Molecular Ion (C₉H₁₁N₃O₂) |

| [M - •CH₂OCH₃]+ | Pyridin-4-yl-N=C=O+ |

| [M - •NH-pyridyl]+ | CH₃OCH₂C=O+ |

| [C₅H₅N₂]+ | Pyridin-4-ylaminium ion |

| [C₂H₃O₂]+ | Methoxyacetyl cation |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This technique would provide a wealth of information about the molecular structure of 2-methoxy-N-(pyridin-4-yl)acetamide in the solid state.

The analysis of the crystal packing would reveal how individual molecules of 2-methoxy-N-(pyridin-4-yl)acetamide arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular forces. rsc.org For this compound, key interactions are expected to include:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atom of the pyridine ring also acts as a hydrogen bond acceptor. It is highly probable that intermolecular N-H···N(pyridyl) or N-H···O=C hydrogen bonds play a crucial role in the crystal packing, potentially forming chains or dimeric motifs.

SCXRD allows for the highly precise measurement of geometric parameters within the molecule. This data provides fundamental insights into the bonding and conformation.

| Parameter | Expected Value/Range | Significance |

| Bond Lengths (Å) | ||

| C=O | ~1.23 Å | Typical double bond character of a carbonyl group. |

| C-N (amide) | ~1.33 Å | Partial double bond character due to resonance. |

| C-C (amide) | ~1.52 Å | Standard single bond length. |

| C-O (methoxy) | ~1.43 Å | Typical single bond length. |

| C-N (pyridyl) | ~1.34 Å | Aromatic C-N bond length. |

| Bond Angles (°) | ||

| O=C-N | ~122° | Reflects the sp² hybridization of the carbonyl carbon. |

| C-N-C (amide) | ~120° | Planar geometry around the amide nitrogen. |

| C-O-C (methoxy) | ~110° | sp³ hybridization of the ether oxygen. |

| Torsion Angles (°) | ||

| C(pyridyl)-N-C=O | Variable | Describes the rotation around the N-C(pyridyl) bond. |

| O=C-C-O | Variable | Describes the conformation of the methoxyacetyl group. |

The planarity of the amide group and the relative orientation of the pyridine ring and the acetamide moiety would be of particular interest, as these conformational features can impact the molecule's biological activity and physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.netsigmaaldrich.comnist.govuni.lu The spectrum of 2-methoxy-N-(pyridin-4-yl)acetamide is expected to be dominated by electronic transitions associated with the pyridin-4-ylamino chromophore.

The principal electronic transitions anticipated are:

π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine or the oxygen of the carbonyl) to a π* antibonding orbital.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity. sigmaaldrich.com For instance, a more polar solvent might stabilize the ground state or the excited state differently, leading to a shift in the absorption wavelength (a solvatochromic shift). The presence of the methoxy and acetamide substituents on the pyridine ring will also modulate the energy of the electronic transitions compared to unsubstituted pyridine.

A summary of expected UV-Vis absorption data is presented below:

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 200 - 280 | High | Associated with the pyridine ring's aromatic system. |

| n → π | 270 - 350 | Low | May be observed as a shoulder on the more intense π → π* band. |

Computational Chemistry Investigations of 2 Methoxy N Pyridin 4 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Predictions

TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is a primary method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states.

Should research be published containing these specific analyses for 2-methoxy-N-(pyridin-4-yl)acetamide, a detailed article could be constructed.

Solvent Effect Studies Using Continuum Solvation Models (e.g., SMD, PCM)

In computational chemistry, understanding the influence of a solvent on the behavior of a molecule is crucial for predicting its properties and reactivity in a realistic chemical environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are powerful tools for this purpose. youtube.comrsc.org These models treat the solvent not as individual molecules but as a continuous, polarizable medium characterized by its dielectric constant (ε). youtube.communi.cz The solute molecule is placed within a cavity carved out of this dielectric, and the model calculates the mutual polarization between the solute and the solvent continuum. youtube.communi.cz

The fundamental principle involves creating a molecule-shaped cavity within the solvent reaction field. google.com The solute's electron distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that perturbs the solute's electronic structure and energy. muni.cz This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energy, which is composed of several terms including electrostatic interactions, cavitation energy (the energy required to create the solute cavity), and dispersion-repulsion interactions. rsc.org

The SMD model is a universal solvation model that builds upon the IEFPCM (Integral Equation Formalism PCM) electrostatics. rsc.org It is particularly noted for its use of atomic radii optimized for a wide range of solvents and its method for calculating non-electrostatic contributions based on the solvent-accessible surface area. rsc.org PCM methods are highly effective for studying spectroscopy in solution, as they provide adjusted boundary conditions that reflect how the frontier orbital energy levels are affected by the solvent medium. youtube.com

Table 1: Dielectric Constants (ε) of Common Solvents for Continuum Models

| Solvent | Dielectric Constant (ε) at 20°C |

| Water | 78.4 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Acetonitrile | 37.5 |

| Methanol | 32.7 |

| Ethanol | 24.5 |

| Acetone | 20.7 |

| Dichloromethane (B109758) | 8.9 |

| Tetrahydrofuran (B95107) (THF) | 7.5 |

| Chloroform | 4.8 |

| Benzene (B151609) | 2.3 |

This table presents standard dielectric constants used as input for continuum solvation models like PCM and SMD to simulate the solvent environment. muni.czgoogle.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a robust method used to visualize and quantify the various intermolecular interactions that stabilize a molecule within a crystal lattice. scirp.orgset-science.com The Hirshfeld surface is constructed based on the electron distribution of the molecule, partitioning the crystal space into regions where the contribution of a given molecule's electron density to the total crystal density is dominant. set-science.com

Several properties can be mapped onto this surface to highlight key features of intermolecular contacts. A particularly insightful property is the normalized contact distance, dnorm, which is based on the distances to the nearest nucleus inside (di) and outside (de) the surface. nih.gov The dnorm surface is colored to identify different contact types: red spots indicate contacts shorter than the van der Waals radii (often hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. set-science.comnih.gov

For a molecule like 2-methoxy-N-(pyridin-4-yl)acetamide, Hirshfeld analysis would reveal the nature and prevalence of interactions involving the pyridine (B92270) nitrogen, the amide group, the methoxy (B1213986) group, and the aromatic rings. Based on analyses of structurally similar compounds, it is expected that H···H, O···H/H···O, and C···H/H···C contacts would be the most significant contributors to the crystal packing. The presence of the pyridine nitrogen and amide group suggests that N···H/H···N hydrogen bonds would also play a crucial role in the supramolecular assembly. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Acetamide (B32628) Compound

| Interaction Type | Contribution (%) | Description |

| H···H | 53.9% | Represents contacts between hydrogen atoms, typically the most abundant interaction. |

| O···H / H···O | 21.4% | Corresponds to hydrogen bonds and other close contacts involving oxygen and hydrogen atoms. |

| C···H / H···C | 21.4% | Includes C-H···π interactions and other van der Waals contacts between carbon and hydrogen. |

| N···H / H···N | 1.7% | Represents hydrogen bonds involving the nitrogen atom, a key interaction for pyridine and amide groups. |

This table is based on published data for N-(2-methoxyphenyl)acetamide and serves as a predictive example for the types and relative importance of interactions expected for 2-methoxy-N-(pyridin-4-yl)acetamide.

Computational Exploration of Molecular Interactions (e.g., Molecular Docking with defined targets for binding mode analysis)

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as 2-methoxy-N-(pyridin-4-yl)acetamide, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.netbohrium.com The primary goals are to predict the preferred binding orientation (pose) of the ligand and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. asianjpr.com

The process involves preparing the 3D structures of both the ligand and the target receptor. The ligand's conformational flexibility is explored using a search algorithm, which generates numerous possible binding poses within the defined binding site of the receptor. asianjpr.com Each of these poses is then evaluated by a scoring function, which calculates a score representing the predicted binding free energy. Lower scores typically indicate more favorable binding. asianjpr.com

Given the structural motifs in 2-methoxy-N-(pyridin-4-yl)acetamide, such as the pyridine and acetamide groups, it could be investigated as an inhibitor for various classes of enzymes, including kinases or reverse transcriptases, where similar fragments have shown activity. nih.govnih.gov A docking study would identify key interactions, such as hydrogen bonds between the amide's N-H or C=O groups and polar amino acid residues, or π-π stacking interactions involving the pyridine ring and aromatic residues like tyrosine or phenylalanine in the active site. The methoxy group could also form specific hydrogen bonds or hydrophobic interactions. evitachem.com This analysis provides crucial insights into the structural basis of molecular recognition and can guide the rational design of more potent and selective analogs. nih.gov

Table 3: Hypothetical Molecular Docking Results for 2-methoxy-N-(pyridin-4-yl)acetamide Against a Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.8 | A negative value indicating a favorable binding interaction. |

| Inhibition Constant (Ki) (µM) | 2.5 | Estimated concentration required to inhibit 50% of enzyme activity. |

| Key Interacting Residues | ||

| Hydrogen Bond | GLU 85 (Backbone C=O) | The amide N-H of the ligand forms a hydrogen bond with the backbone carbonyl of Glutamic acid. |

| Hydrogen Bond | LYS 33 (Side Chain NH3+) | The pyridine nitrogen of the ligand acts as a hydrogen bond acceptor with the side chain of Lysine. |

| π-π Stacking | PHE 145 | The pyridine ring of the ligand engages in a π-π stacking interaction with the phenyl ring of Phenylalanine. |

This table presents a hypothetical but plausible set of docking results to illustrate the type of data generated from a molecular docking simulation. The specific values and residues would depend on the chosen protein target.

Reactivity and Reaction Mechanism Studies of 2 Methoxy N Pyridin 4 Yl Acetamide

Investigation of Nucleophilic Substitution Reactions Involving the Acetamide (B32628) Moiety

The acetamide moiety in 2-methoxy-N-(pyridin-4-yl)acetamide presents a key site for nucleophilic attack, primarily at the electrophilic carbonyl carbon. The reactivity of this group is influenced by the electronic properties of the attached pyridin-4-yl ring.

Hydrolysis:

Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield 2-methoxyacetic acid and 4-aminopyridine (B3432731). patsnap.comresearchgate.net The mechanism of this transformation differs depending on the pH of the environment.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-aminopyridine leads to the formation of 2-methoxyacetic acid. patsnap.com

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. youtube.com This intermediate can then collapse, with the amide anion acting as a leaving group, which is subsequently protonated by the solvent to give 4-aminopyridine and the carboxylate salt of 2-methoxyacetic acid. youtube.com

The general mechanism for nucleophilic attack on a carbonyl carbon is a fundamental process in organic chemistry. libretexts.orgmsu.edusaskoer.ca

Table 1: Products of Hydrolysis of 2-methoxy-N-(pyridin-4-yl)acetamide

| Reactant | Conditions | Products |

|---|---|---|

| 2-methoxy-N-(pyridin-4-yl)acetamide | Acidic (e.g., H₃O⁺) | 2-methoxyacetic acid, 4-aminopyridinium (B8673708) ion |

Study of Intramolecular Cyclization Pathways and Product Formation

The structure of 2-methoxy-N-(pyridin-4-yl)acetamide allows for the possibility of intramolecular cyclization reactions to form various heterocyclic systems. These reactions can be triggered by different conditions and may involve either the acetamide side chain, the pyridine (B92270) ring, or both.

While specific studies on the intramolecular cyclization of 2-methoxy-N-(pyridin-4-yl)acetamide are not extensively documented, analogous reactions in similar systems suggest potential pathways. For instance, radical cyclization is a powerful tool for forming fused ring systems. In related compounds, such as o-bromophenyl-substituted pyrrolylpyridinium salts, intramolecular radical cyclization has been used to synthesize polyheterocycles. nih.gov This suggests that under radical-generating conditions, cyclization involving the pyridine ring and the acetamide side chain of 2-methoxy-N-(pyridin-4-yl)acetamide could be feasible, potentially leading to novel fused pyridone structures.

Furthermore, intramolecular cycloadditions are another plausible pathway. Pyridinium (B92312) ylides, which could potentially be formed from derivatives of 2-methoxy-N-(pyridin-4-yl)acetamide, are known to undergo 1,3-dipolar cycloadditions to form indolizine (B1195054) scaffolds. researchgate.net The formation of fused pyridones through tandem condensation and intramolecular ring closure has also been reported for related systems. organic-chemistry.org

Analysis of Oxidative and Reductive Transformations

The pyridine ring and the acetamide nitrogen in 2-methoxy-N-(pyridin-4-yl)acetamide are susceptible to oxidative and reductive transformations.

Oxidative Transformations:

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. organic-chemistry.orgchemrxiv.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (mCPBA). organic-chemistry.orgosti.gov The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, particularly in electrophilic substitution reactions. In some cases, oxidation of N-acyl cyclic amines with systems like ruthenium porphyrin and pyridine N-oxide can lead to oxidative C-N bond cleavage. acs.org

Reductive Transformations:

The pyridine ring of 2-methoxy-N-(pyridin-4-yl)acetamide can be reduced to the corresponding piperidine (B6355638) derivative. This reduction can be accomplished through various methods, including catalytic hydrogenation over platinum or palladium catalysts, or by using reducing agents like sodium borohydride (B1222165) in the presence of activating agents. clockss.orgnih.gov For instance, the reduction of pyridine N-oxides to piperidines can be efficiently carried out using ammonium (B1175870) formate (B1220265) and palladium on carbon under mild conditions. mdpi.com The reduction of pyridinium salts, which can be formed by N-alkylation of the pyridine, to N-aryl piperidines has also been reported. nih.gov

Table 2: Potential Oxidation and Reduction Products

| Transformation | Reagent Example | Potential Product |

|---|---|---|

| Oxidation | m-CPBA | 2-methoxy-N-(1-oxido-pyridin-1-ium-4-yl)acetamide |

| Reduction | H₂, Pd/C | 2-methoxy-N-(piperidin-4-yl)acetamide |

Exploration of Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) on pyridine significantly more difficult compared to benzene (B151609) and requires harsh reaction conditions. rsc.orgacs.org

When EAS does occur, substitution is directed to the C-3 (meta) position. Attack at the C-2 (ortho) or C-4 (para) positions leads to a resonance-stabilized intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. Attack at the C-3 position avoids this destabilizing resonance structure. rsc.org

Furthermore, many EAS reactions are performed under acidic conditions (e.g., nitration with HNO₃/H₂SO₄). In such an environment, the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. patsnap.comacs.org This further deactivates the ring towards electrophilic attack, making the reaction even more challenging. patsnap.com Consequently, Friedel-Crafts alkylations and acylations are generally not feasible on unsubstituted pyridine. rsc.org

Table 3: General Reactivity of Pyridine in Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product Position | Reactivity vs. Benzene |

|---|---|---|---|

| Nitration | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine | Much lower |

| Sulfonation | H₂SO₄, HgSO₄, 230°C | Pyridine-3-sulfonic acid | Much lower |

Functional Group Interconversions and Derivatization Strategies

The functional groups present in 2-methoxy-N-(pyridin-4-yl)acetamide offer several opportunities for interconversion and derivatization to synthesize new analogues.

Acetamide Group Modifications:

N-Alkylation/Arylation: The amide nitrogen can potentially be alkylated or arylated, although this can be challenging.

Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioacetamide.

Dehydration to Nitrile: While not directly applicable here due to the substitution pattern, amides can be dehydrated to nitriles. nih.gov

Pyridine Ring Modifications:

N-Alkylation/Quaternization: The pyridine nitrogen can be readily alkylated with alkyl halides to form pyridinium salts. nih.govresearchgate.net These salts exhibit different reactivity and can be used in subsequent reactions.

Synthesis of Fused Rings: The pyridine ring can be a building block for the synthesis of fused heterocyclic systems through various cyclization strategies. researchgate.netacs.org

Methoxy (B1213986) Group Modifications:

Ether Cleavage: The methyl ether can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding 2-hydroxy-N-(pyridin-4-yl)acetamide.

A general strategy for creating derivatives involves the initial synthesis of a core structure, such as N-(4-methylpyridin-2-yl)acetamide from 2-amino-4-methylpyridine (B118599) and acetic anhydride, which can then be further modified. libretexts.org

Mechanistic Insights into Catalyzed Reactions Involving 2-methoxy-N-(pyridin-4-yl)acetamide

Catalysis offers a powerful means to enhance the reactivity and selectivity of reactions involving 2-methoxy-N-(pyridin-4-yl)acetamide and related pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for C-C and C-N bond formation. acs.org While the C-H bonds of the pyridine ring are generally unreactive, direct C-H arylation of pyridine N-oxides has been achieved using palladium acetate (B1210297) with potassium aryltrifluoroborates. rsc.org This suggests that the N-oxide of 2-methoxy-N-(pyridin-4-yl)acetamide could be a substrate for such cross-coupling reactions. Palladium complexes with specific ligands, such as those containing pyridine or indolyl moieties, have been developed as effective catalysts for Suzuki and other cross-coupling reactions. nih.govresearchgate.netrsc.org

Photocatalysis:

Visible-light photocatalysis has emerged as a mild and efficient method for activating pyridine derivatives. rsc.org Organic photocatalysts, such as quinolinone, can be used to generate phosphinoyl and carbamoyl (B1232498) radicals that react with pyridinium derivatives with high site-selectivity. nih.gov The functionalization of pyridines can also be achieved via pyridinyl radicals generated by single-electron transfer (SET) reduction of pyridinium ions, a process that can be catalyzed by dithiophosphoric acid under photochemical conditions. acs.org Furthermore, photocatalysis with titanium dioxide has been shown to activate pyridine for addition reactions. rsc.org Pyridine N-oxides can also be activated under photoredox catalysis for reactions like ortho-alkylation. nih.gov These mechanisms open up possibilities for the selective functionalization of the pyridine ring in 2-methoxy-N-(pyridin-4-yl)acetamide under mild, light-driven conditions.

Structure Property Relationships and Exploration of Analogues of 2 Methoxy N Pyridin 4 Yl Acetamide

Systematic Modification of the Methoxy (B1213986) Substituent and its Electronic Effects

The methoxy group (-OCH₃) attached to the acetyl portion of 2-methoxy-N-(pyridin-4-yl)acetamide plays a significant role in modulating the molecule's electronic properties. The oxygen atom possesses lone pairs of electrons that can be donated into an adjacent π-system through resonance, a phenomenon known as a positive mesomeric effect (+M). stackexchange.com Simultaneously, the high electronegativity of the oxygen atom withdraws electron density through the sigma (σ) bonds, an inductive effect (-I). stackexchange.comvaia.com

The electronic influence of substituents is often quantified using Hammett constants (σ). libretexts.org These constants are derived from the ionization of substituted benzoic acids. chemeurope.comwikipedia.org Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org The methoxy group, for instance, has a negative para-substituent constant (σₚ = -0.27), indicating its electron-donating nature through resonance. pitt.edu

Replacing the methoxy group with other substituents allows for a systematic study of electronic effects. For example, substituting it with a simple alkyl group like methyl (-CH₃) would result in a weaker electron-donating effect, primarily through induction. Conversely, replacing it with a potent electron-withdrawing group (EWG) like a nitro group (-NO₂) would significantly decrease the electron density of the acetamide (B32628) moiety due to its strong -I and -M effects. lasalle.eduwikipedia.org

Table 1: Hammett Constants for Various Substituents This table illustrates the electronic effect of different functional groups that could replace the methoxy substituent.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Electron Donating |

| -CH₃ (Methyl) | -0.17 | Electron Donating |

| -H (Hydrogen) | 0.00 | Neutral |

| -Cl (Chloro) | +0.23 | Electron Withdrawing |

| -CN (Cyano) | +0.66 | Electron Withdrawing |

| -NO₂ (Nitro) | +0.78 | Electron Withdrawing |

Data sourced from various chemical literature. pitt.edustenutz.eu

Systematic Modification of the Pyridin-4-yl Moiety (e.g., substitution patterns, other heterocycles)

The pyridin-4-yl ring is a crucial component of the molecule, often involved in key interactions in biological systems. ijpsonline.comnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and binding affinity. researchgate.netcambridgemedchemconsulting.com Systematic modification of this moiety is a common strategy in drug design.

Substitution Patterns: Introducing substituents onto the pyridine (B92270) ring can dramatically alter the molecule's properties. The position of the substituent (ortho, meta, or para to the amide nitrogen) is critical. For instance, an electron-donating group at the C2 or C6 position (ortho) would have a more pronounced electronic effect on the pyridine nitrogen than the same group at the C3 or C5 position (meta).

Bioisosteric Replacement: The pyridine ring can be replaced with other heterocyclic or even non-aromatic rings to probe the importance of its specific features. This is known as bioisosteric replacement. nih.gov Common bioisosteres for a 4-substituted pyridine ring include:

Benzonitriles: A 2-substituted benzonitrile (B105546) can be an effective mimic of a 4-substituted pyridine, where the nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

Saturated Rings: In some cases, replacing the aromatic pyridine with a saturated ring like 3-azabicyclo[3.1.1]heptane can improve physicochemical properties such as solubility and metabolic stability. chemrxiv.org

Other Heterocycles: Rings like thiophene, furan, or pyrazole (B372694) can also serve as replacements, each imparting unique electronic and steric properties. cambridgemedchemconsulting.com For example, replacing the pyridine with a ferrocenyl group has been explored in the design of kinase inhibitors. mdpi.com

Table 2: Potential Bioisosteric Replacements for the Pyridin-4-yl Moiety

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Pyridin-4-yl | 2-Substituted Benzonitrile | Mimics hydrogen bond acceptor ability. researchgate.net |

| Pyridin-4-yl | Pyrimidine | Alters nitrogen position and dipole moment. cambridgemedchemconsulting.com |

| Pyridin-4-yl | 3-Azabicyclo[3.1.1]heptane | Increases saturation, potentially improving solubility. chemrxiv.org |

| Pyridin-4-yl | Ferrocene | Introduces a metallocene for unique steric and electronic properties. mdpi.com |

Systematic Modification of the Acetamide Linker (e.g., chain length, heteroatom incorporation)

Chain Length (Homologation): The length of the alkyl chain within the linker can be systematically varied. Increasing the chain length (homologation), for example, from an acetamide to a propionamide (B166681) or butyramide, can have a profound influence on lipophilicity, solubility, and binding affinity. nih.gov This modification alters the distance and geometric relationship between the two terminal rings. In some molecular scaffolds, increasing the chain length is associated with increased receptor affinity up to a certain point. nih.gov

Heteroatom Incorporation: The nature of the atoms within the linker can also be changed. For instance, inverting the amide bond to give a -CO-NH-CH₂- linkage would alter the hydrogen bonding pattern and the electronic communication between the two ends of the molecule. In some contexts, the amide bond's versatility and the ease of synthesizing compounds with this group are appealing for creating new derivatives. nih.gov

Table 3: Examples of Acetamide Linker Modifications

| Modification Type | Example | Potential Impact |

| Chain Elongation | -NH-CO-(CH₂)₂- | Increased lipophilicity, altered spatial orientation. nih.gov |

| Chain Shortening | -NH-CO- | Reduced flexibility. |

| Amide Inversion | -CH₂-NH-CO- | Altered hydrogen bond donor/acceptor pattern. nih.gov |

| Heteroatom Substitution | -NH-SO₂-CH₂- | Change from planar amide to tetrahedral sulfonamide geometry. |

Correlation between Structural Variations and Spectroscopic Signatures

Structural modifications to 2-methoxy-N-(pyridin-4-yl)acetamide directly translate to changes in its spectroscopic signatures, such as those observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: The chemical shifts of protons are highly sensitive to the electronic environment. For example, adding an electron-withdrawing group to the pyridine ring would cause a downfield shift (to higher ppm) for the remaining pyridine protons. The chemical shift of the amide N-H proton is particularly sensitive to hydrogen bonding and conformational changes. nih.gov

¹³C NMR: The chemical shifts of the carbon atoms also correlate with electronic effects. The carbonyl carbon (C=O) of the acetamide group is a sensitive probe; its chemical shift will move downfield with electron-withdrawing substituents on either side of the linker and upfield with electron-donating groups. researchgate.netmdpi.com The chemical shifts of the pyridine carbons also show good correlation with substituent effects. mdpi.comresearchgate.net

IR Spectroscopy:

Amide I Band (C=O Stretch): This is one of the most characteristic bands in the IR spectrum of amides, typically appearing between 1630-1690 cm⁻¹. spcmc.ac.inspectroscopyonline.com Its exact frequency is sensitive to the electronic effects of neighboring groups. Electron-donating groups (like the methoxy group) lower the frequency due to resonance, which imparts more single-bond character to the C=O bond. youtube.com

Amide II Band (N-H Bend): For secondary amides like this one, a band appears around 1510-1570 cm⁻¹, resulting from a combination of N-H bending and C-N stretching. spcmc.ac.in

N-H Stretch: The N-H stretching vibration, typically found around 3300-3500 cm⁻¹, is sensitive to hydrogen bonding. spcmc.ac.inwpmucdn.com

Table 4: Predicted Spectroscopic Shifts upon Structural Modification

| Modification | Spectroscopic Technique | Predicted Change |

| Add EWG to Pyridine Ring | ¹³C NMR | Downfield shift of pyridine carbons. researchgate.net |

| Add EDG to Pyridine Ring | ¹³C NMR | Upfield shift of pyridine carbons. mdpi.com |

| Replace -OCH₃ with -NO₂ | IR Spectroscopy | Increase in Amide I (C=O) stretching frequency. |

| Elongate Acetamide Chain | ¹H NMR | Changes in chemical shifts and coupling constants of the alkyl protons. |

Influence of Molecular Geometry on Electronic and Vibrational Properties

The three-dimensional arrangement of the atoms in 2-methoxy-N-(pyridin-4-yl)acetamide is crucial for its properties. The molecule is not entirely planar. There are significant dihedral angles between the plane of the central amide unit and the planes of the pyridine and phenyl (if N-phenyl analogue is considered) rings. researchgate.net

This twisting has important consequences:

Electronic Conjugation: The non-planar arrangement means that the π-systems of the pyridine ring and the carbonyl group are not fully conjugated. The extent of this electronic communication is dependent on the dihedral angle. Steric hindrance from bulky substituents can increase this angle, further reducing conjugation.

Vibrational Modes: The vibrational frequencies observed in IR and Raman spectroscopy are dependent on the molecular geometry. For example, the coupling between the N-H bending and C-N stretching vibrations that gives rise to the Amide II band is sensitive to the conformation around the amide bond. acs.org

Computational methods, such as Density Functional Theory (DFT), are often used to predict the stable conformations of such molecules and to calculate their theoretical vibrational and NMR spectra, providing a deeper insight into the structure-property relationships. researchgate.nettandfonline.com

Rational Design and Synthesis of Novel Acetamide-Pyridine Hybrid Scaffolds

The insights gained from studying structure-property relationships enable the rational design of new molecules with desired characteristics. The acetamide-pyridine scaffold is a common motif in medicinal chemistry, and many synthetic strategies exist for creating analogues. researchgate.netresearchgate.netnih.govnih.gov

Design Strategy: A typical design strategy starts with a lead compound, in this case, 2-methoxy-N-(pyridin-4-yl)acetamide. Based on an understanding of how structural changes affect properties, new target molecules are designed. For example, if increased hydrogen bonding is desired, a hydroxyl group might be added to the pyridine ring. If improved metabolic stability is the goal, the pyridine ring might be replaced with a bioisostere less prone to metabolism. nih.govcmjpublishers.com

Synthetic Routes: The synthesis of these hybrids often involves standard organic reactions. A common approach for creating the core acetamide linkage is through the acylation of an aminopyridine. researchgate.netresearchgate.net

A general synthetic scheme could be:

Preparation of the Acid Chloride: 2-methoxyacetic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-methoxyacetyl chloride.

Amide Coupling: The resulting acid chloride is then reacted with 4-aminopyridine (B3432731) in the presence of a base to form the final product, 2-methoxy-N-(pyridin-4-yl)acetamide.

Variations on this route allow for the synthesis of a wide library of analogues. For example, different substituted aminopyridines can be used in the final step to modify the pyridine moiety. researchgate.net Alternatively, different substituted acetic acids can be used as the starting material to modify the other end of the molecule. The synthesis of related N-(pyridin-4-yl)acetamide compounds has been documented, providing a basis for these synthetic explorations. oakwoodchemical.comchemicalbook.com

Potential Non Biological Applications of 2 Methoxy N Pyridin 4 Yl Acetamide and Its Analogues

Investigation of Nonlinear Optical (NLO) Properties in Solution and Solid State

The quest for new materials with significant nonlinear optical (NLO) properties is driven by the demand for technologies such as optical data storage, optical computing, and frequency conversion. Organic materials, particularly those with extended π-electron systems and donor-acceptor functionalities, are at the forefront of this research. Analogues of 2-methoxy-N-(pyridin-4-yl)acetamide, which feature these key structural motifs, have been investigated for their NLO response.

Detailed research findings indicate that the NLO properties are highly dependent on the molecular structure. For instance, the presence of a π-electron delocalized system is crucial for enhancing optical nonlinearity. researchgate.net In related acetamide (B32628) derivatives, the introduction of nitro groups, which are strong electron acceptors, has been shown to significantly impact the NLO response. For example, N-(3-nitrophenyl) acetamide (3NAA) has been grown as a bulk single crystal and its second harmonic generation (SHG) efficiency was determined using the Kurtz and Perry powder technique. researchgate.net The optical absorption studies of 3NAA confirm its suitability for device applications. researchgate.net

The delocalization of electronic charge distribution, facilitated by the overlap of p-orbitals in π-bond systems, leads to an enhancement of optical nonlinearity. researchgate.net In compounds structurally related to 2-methoxy-N-(pyridin-4-yl)acetamide, the calculated carbon-nitrogen bond distances often exhibit a character intermediate between a single and a double bond, suggesting an extended π-electron delocalization that is responsible for the observed nonlinearity. researchgate.net

Furthermore, coordination polymers incorporating pyridine-based ligands have demonstrated significant NLO activity. A one-dimensional coordination polymer featuring a bis(4-pyridylethenyl)anthracene ligand was found to be capable of generating both second harmonic generation (SHG) and third harmonic generation (THG). rsc.org The second-order optical nonlinearity (deff) of a single crystal of this material was determined to be 6.4 pm V−1 at 1200 nm, while the third-order nonlinear optical susceptibility (χ(3)) was measured to be approximately 8 × 10−11 esu at 1500 nm. rsc.org These findings underscore the potential of incorporating pyridine-containing ligands, such as those derived from 2-methoxy-N-(pyridin-4-yl)acetamide, into coordination polymers to create robust NLO materials.

Table 1: Nonlinear Optical Properties of Selected Analogous Compounds

| Compound/Material | NLO Property | Measured Value | Reference |

| N-(3-nitrophenyl) acetamide (3NAA) | Second Harmonic Generation (SHG) | Characterized by Kurtz and Perry technique | researchgate.net |

| One-dimensional coordination polymer with bis(4-pyridylethenyl)anthracene ligand | Second-order optical nonlinearity (deff) | 6.4 pm V−1 (at 1200 nm) | rsc.org |

| One-dimensional coordination polymer with bis(4-pyridylethenyl)anthracene ligand | Third-order nonlinear optical susceptibility (χ(3)) | ~8 × 10−11 esu (at 1500 nm) | rsc.org |

| Zinc(II) halide complexes with 4-methoxylbenzaldehyde thiosemicarbazone | Molecular hyperpolarizability (β) | -4.6 to -10.1 × 10−30 esu | researchgate.net |

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The pyridine (B92270) nitrogen and the amide oxygen atoms in 2-methoxy-N-(pyridin-4-yl)acetamide and its analogues make them excellent candidates for use as ligands in coordination chemistry. The ability of these molecules to bind to metal ions opens up a vast area of research into the synthesis and characterization of novel metal-organic complexes with diverse structures and properties.

Pyridine-amide based ligands are particularly noteworthy for their structural flexibility and their capacity to adapt to the geometric preferences of various metal ions. rsc.org They offer dual functional groups for coordination: the pyridine ring and the amide group. rsc.org The synthesis of metal complexes with ligands containing pyridine and acetamide functionalities has been reported for a range of transition metals, including copper(II), nickel(II), cobalt(II), and others. nih.govuobaghdad.edu.iq

For example, a newly synthesized ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, was shown to act as a tridentate ligand, forming a distorted octahedral complex with copper(II). nih.gov The study of such complexes is crucial for understanding the role of pyridine-containing candidates in various systems and for the development of new metal-based materials. nih.gov

The coordination versatility of pyridyl ligands is extensive. Depending on the metal ion and the specific structure of the ligand, a variety of coordination geometries can be achieved, including tetrahedral, square planar, and octahedral. uobaghdad.edu.iq For instance, complexes of 2-hydroxy-N-pyridin-2-ylmethyl-acetamide with various divalent and trivalent metal ions have been synthesized and characterized, revealing different geometries based on the metal center. uobaghdad.edu.iq

The physical properties of the resulting metal complexes, such as their color and stability, are also of interest. For example, complexes of Ni(II), Cu(I), and Ag(I) with pyridine have been synthesized and characterized, showing a range of colors and thermal stabilities. jscimedcentral.com The Ag(I) complex was noted to be photosensitive, a property that could be exploited in light-sensitive materials. jscimedcentral.com

Table 2: Metal Complexes of Analogous Pyridine-Amide Ligands

| Ligand | Metal Ion(s) | Resulting Complex Geometry | Reference |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Copper(II) | Distorted Octahedral | nih.gov |

| 2-hydroxy-N-pyridin-2-ylmethyl-acetamide | Cr(III) | Octahedral | uobaghdad.edu.iq |

| 2-hydroxy-N-pyridin-2-ylmethyl-acetamide | Cu(II) | Square Planar | uobaghdad.edu.iq |

| 2-hydroxy-N-pyridin-2-ylmethyl-acetamide | Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | uobaghdad.edu.iq |

| N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide | Pt(II), Pd(II), Cu(II), Hg(II) | Various, crystal structures reported for Pt, Cu, Hg complexes | nih.gov |

Exploration in Materials Science: Self-Assembly and Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of modern materials science. This bottom-up approach allows for the creation of complex and functional materials from molecular building blocks. Analogues of 2-methoxy-N-(pyridin-4-yl)acetamide are well-suited for this purpose due to their capacity for directional intermolecular interactions, such as hydrogen bonding and π-π stacking.

Pyridine-amide based ligands have been extensively used in the design of discrete supramolecular assemblies. rsc.org The interplay between metal coordination and hydrogen bonding can lead to the formation of a wide variety of topologies, from simple dimers to complex three-dimensional networks.

The self-assembly of acene diimides, which share some structural similarities with the extended aromatic systems possible in analogues of 2-methoxy-N-(pyridin-4-yl)acetamide, can lead to a variety of nanostructures, including tubular nanofibers, donut-like structures, and flake-like morphologies. rsc.org These diverse structures highlight the potential for tuning the self-assembly process to achieve desired material properties.

The strategic use of orthogonal pairs of heterodimeric coiled coil peptides has also been employed to construct programmed supramolecular assemblies with predetermined shapes and sizes. nih.gov While not directly related to the target compound, this work illustrates the sophisticated level of control that can be achieved in supramolecular chemistry, providing a conceptual framework for the future design of self-assembling systems based on pyridine-amide building blocks.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for 2-methoxy-N-(pyridin-4-yl)acetamide

Although direct academic literature on 2-methoxy-N-(pyridin-4-yl)acetamide is scarce, the broader families of N-pyridinyl acetamides and methoxy-N-aryl acetamides have been recognized for their significant contributions to medicinal chemistry and materials science.

The introduction of a methoxy (B1213986) group on the acetamide (B32628) side chain can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Methoxy groups are prevalent in many bioactive molecules and can play a crucial role in modulating their pharmacological profiles. rsc.org The combination of the N-pyridinyl and methoxy acetamide moieties in one molecule, therefore, suggests a high potential for biological activity.

Table 1: Examples of Biologically Active N-Aryl Acetamide Derivatives

| Compound Name | Biological Activity/Application | Reference |

| N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl) amide derivatives | Potential inhibitors for mitotic kinesin spindle protein | nih.gov |

| 2-(Pyridin-3-yloxy)acetamide derivatives | Anti-HIV-1 agents | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Tubulin polymerization inhibitors | nih.gov |

| N-pyridinyl acetamide derivatives | Inhibitors of the Wnt signaling pathway | google.com |

Identification of Unexplored Reactivity Profiles and Synthetic Challenges

The reactivity of 2-methoxy-N-(pyridin-4-yl)acetamide is expected to be dictated by its constituent functional groups: the pyridine (B92270) ring, the amide linkage, and the methoxy group.

Unexplored Reactivity:

Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. wikipedia.org The oxidation of similar 2-(pyridin-2-yl)-N,N-diphenylacetamides has been shown to yield multiple products depending on the oxidant used. osti.govnih.gov A systematic study of the oxidation of 2-methoxy-N-(pyridin-4-yl)acetamide could reveal interesting reactivity and potentially lead to new derivatives with different properties.

Reactions at the Amide Bond: The amide bond can undergo hydrolysis under acidic or basic conditions, although it is generally stable. Its reactivity could also be exploited in condensation reactions to form more complex structures.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the precise influence of the acetamido group on the electronic properties of the pyridine ring in this specific arrangement is an area for investigation.

Synthetic Challenges:

The synthesis of 2-methoxy-N-(pyridin-4-yl)acetamide would likely involve the acylation of 4-aminopyridine (B3432731) with a 2-methoxyacetyl derivative. Potential challenges in this synthesis could include:

Control of Selectivity: Ensuring that the acylation occurs selectively at the amino group of 4-aminopyridine without side reactions on the pyridine nitrogen.

Purification: The purification of the final product to remove starting materials and by-products might require careful optimization of chromatographic or crystallization techniques.

Scalability: Developing a synthetic route that is efficient and scalable for producing larger quantities of the compound could present challenges. rsc.org

Recommendations for Advanced Spectroscopic and Computational Methodologies

A thorough characterization of 2-methoxy-N-(pyridin-4-yl)acetamide would necessitate the use of a combination of advanced spectroscopic and computational techniques.

Spectroscopic Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the molecular structure, with techniques like COSY, HSQC, and HMBC providing detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the amide C=O and N-H bonds, as well as the C-O stretching of the methoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for determining the exact molecular weight and elemental composition of the compound.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometry, electronic properties, and spectroscopic data (NMR and IR) of the molecule, providing a valuable comparison with experimental results. nih.gov

Molecular Docking: To explore the potential biological activity of 2-methoxy-N-(pyridin-4-yl)acetamide, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets. nih.govnih.gov This approach has been successfully used to analyze the structure-activity relationships of similar compounds. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions within the molecule.

Future Prospects for Novel Derivatization and Materials-Oriented Chemical Research

The structure of 2-methoxy-N-(pyridin-4-yl)acetamide offers several avenues for novel derivatization and exploration in materials science.

Novel Derivatization:

Modification of the Pyridine Ring: Introducing various substituents onto the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to derivatives with enhanced biological activity.

Variation of the Acyl Group: Replacing the methoxy group with other functionalities, such as different alkoxy groups, halogens, or amino groups, could systematically probe the structure-activity relationship.

N-Alkylation or N-Arylation of the Amide: Further substitution on the amide nitrogen could lead to a diverse library of compounds for biological screening.

Materials-Oriented Research:

Polymer Synthesis: The pyridine and amide functionalities make 2-methoxy-N-(pyridin-4-yl)acetamide a potential monomer for the synthesis of novel polymers. For instance, it could be incorporated into polyamides or used as a ligand in the synthesis of coordination polymers. The field of functional polyimides, for example, utilizes chromophoric monomers to create materials with specific optical properties. acs.org

Coordination Chemistry: The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or photophysical properties.

Self-Assembling Systems: The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridine N, methoxy O) suggests that the molecule could participate in self-assembly processes to form supramolecular structures.

Q & A

Basic: What are the standard synthetic routes for 2-methoxy-N-(pyridin-4-yl)acetamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-methoxyacetamide with 4-aminopyridine derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates the formation of the acetamide bond . Alternative routes may use halogenated pyridine precursors (e.g., 4-chloropyridine) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to improve regioselectivity .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the methoxy (-OCH₃), acetamide (-NHCO-), and pyridinyl groups. Key signals include a singlet for the methoxy protons (~δ 3.3–3.5 ppm) and amide proton downfield shifts (~δ 8.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typically required for biological studies) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 207.1) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Employ Design of Experiments (DOE) to systematically vary:

- Temperature: Elevated temperatures (80–100°C) may accelerate amide bond formation but risk decomposition.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridinyl amines .

- Catalyst: Use of 4-dimethylaminopyridine (DMAP) as a catalyst can reduce side reactions .

Monitor progress via thin-layer chromatography (TLC) and optimize quenching conditions to isolate the product efficiently .

Advanced: How should researchers resolve contradictions in biological activity data?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation: Reanalyze compound batches using HPLC and NMR to exclude degradants .

- Assay Standardization: Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate under identical conditions (pH, temperature) .

- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing methoxy with ethoxy) to isolate the pharmacophoric group responsible for activity .

Advanced: What computational tools assist in structural determination?

Methodological Answer:

- X-ray Crystallography: Refinement via SHELXL ( ) resolves bond lengths and angles, particularly for the acetamide torsion angle and pyridinyl ring planarity .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for further functionalization .

Advanced: How does the methoxy group influence pharmacokinetic properties?

Methodological Answer:

The methoxy group enhances lipophilicity (logP ~1.5), improving membrane permeability but potentially reducing aqueous solubility. This trade-off can be quantified via:

- Octanol-Water Partition Coefficients: Experimental or computational (e.g., MarvinSketch) determination .

- Molecular Dynamics Simulations: Predict interactions with hydrophobic binding pockets in target proteins (e.g., kinases) .

Basic: What functional group transformations are feasible for this compound?

Methodological Answer:

- Oxidation: Methoxy to carbonyl (using KMnO₄/H⁺) to form a ketone derivative .

- Substitution: Acetamide hydrolysis (HCl/NaOH) to yield 2-methoxyacetic acid and 4-aminopyridine .

- Cross-Coupling: Suzuki-Miyaura reactions at the pyridinyl ring using Pd catalysts .

Advanced: How to address discrepancies in NMR spectral assignments?

Methodological Answer:

- 2D NMR Techniques:

- HSQC/HMBC: Correlate ¹H-¹³C signals to resolve overlapping peaks (e.g., pyridinyl vs. acetamide carbons) .

- NOESY: Identify spatial proximity between methoxy protons and pyridinyl H atoms to confirm regiochemistry .

- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to simplify amide proton assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.